Technical Guide: 1-Acetyl-3-hydroxypyridin-2-one & Acetylated 3,2-HOPO Derivatives
Technical Guide: 1-Acetyl-3-hydroxypyridin-2-one & Acetylated 3,2-HOPO Derivatives
The following is an in-depth technical guide to 1-acetyl-3-hydroxypyridin-2-one and its related acetylated isomers.
PART 1: Executive Summary & Chemical Identity
1-acetyl-3-hydroxypyridin-2-one is a specialized acyl-transfer reagent and a derivative of the bidentate chelator 3-hydroxypyridin-2-one (also known as 2,3-dihydroxypyridine or 3,2-HOPO). While the parent compound is a potent ligand for Fe(III) and Zn(II) used in metalloenzyme inhibition and siderophore mimicry, the acetylated forms serve two distinct roles:
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N-Acetyl derivatives (1-acetyl): Highly reactive "active amides" used as mild acetylating agents in organic synthesis and peptide coupling.
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O-Acetyl derivatives (3-acetoxy): Stable prodrugs or protected precursors that release the active chelator upon hydrolysis.
Nomenclature and CAS Registry Data
Due to the tautomeric nature of the pyridone ring and the potential for acyl migration, strict attention to nomenclature is required.
| Chemical Name | Structure Description | CAS Number | Function |
| 3-Hydroxypyridin-2-one | Parent Scaffold (Tautomer of 2,3-dihydroxypyridine) | 16867-03-1 | Chelator / Ligand |
| 3-Acetoxy-2-pyridone | Acetyl group on Oxygen (C3) | 61296-14-8 | Stable Precursor / Prodrug |
| 1-Acetyl-3-hydroxypyridin-2-one | Acetyl group on Nitrogen (N1) | Not Listed† | Reactive Acylating Agent |
| 1-Acetoxy-2-pyridone | Acetoxy group on Nitrogen (N-oxide derived) | 114952-17-7 | Peptide Coupling Additive |
† Note: The specific N-acetyl-3-hydroxy isomer is kinetically unstable and often rearranges to the O-acetyl form or exists as a transient intermediate. Most commercial "acetylated 3-hydroxypyridin-2-ones" are the 3-acetoxy isomer (CAS 61296-14-8).
Synonyms:
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N-acetyl-3-hydroxypyridin-2-one
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1-acetyl-3-hydroxy-2(1H)-pyridinone
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Acetic acid 2-oxo-1,2-dihydro-pyridin-3-yl ester (Refers to O-acetyl isomer)
PART 2: Chemical Architecture & Properties
Tautomerism and Acyl Migration
The core 3-hydroxypyridin-2-one scaffold exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution, the lactam form predominates.
When acetylated, two isomers are possible:
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Kinetic Product (N-Acetyl): Reaction at the amide nitrogen. This bond is high-energy (similar to N-acetylimidazole) and susceptible to nucleophilic attack.
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Thermodynamic Product (O-Acetyl): Reaction at the C3-hydroxyl. This forms a stable ester.
Critical Insight: In the presence of base (e.g., pyridine), the N-acetyl group can undergo an intermolecular or intramolecular acyl transfer to the C3-hydroxyl oxygen or to an external nucleophile (amine/alcohol).
Physical Properties (Parent & O-Acetyl Derivative)
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Molecular Formula: C
H NO (Acetylated) -
Molecular Weight: 153.14 g/mol
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Solubility: Soluble in DMSO, DMF, CH
Cl . Sparingly soluble in water (hydrolyzes). -
Melting Point:
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Parent (16867-03-1): ~248–252 °C
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3-Acetoxy-2-pyridone (61296-14-8): ~174–176 °C
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PART 3: Synthesis & Production Protocols
Protocol A: Selective Synthesis of 3-Acetoxy-2-pyridone (Thermodynamic)
This protocol yields the stable O-acetyl derivative, often used as a reference standard or prodrug.
Reagents:
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3-Hydroxypyridin-2-one (10 mmol)
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Acetic Anhydride (12 mmol)
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Pyridine (Catalytic)[1]
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Solvent: Dichloromethane (DCM) or Glacial Acetic Acid
Methodology:
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Dissolution: Suspend 3-hydroxypyridin-2-one in dry DCM (50 mL).
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Addition: Add acetic anhydride dropwise at 0°C under nitrogen atmosphere.
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Catalysis: Add 0.1 eq of pyridine.
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Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (SiO
, 5% MeOH/DCM) will show the disappearance of the polar starting material. -
Workup: Wash the organic phase with water (2x) to remove acetic acid byproducts. Dry over MgSO
and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane.
Protocol B: In-Situ Generation of 1-Acetyl-3-hydroxypyridin-2-one (Reactive)
To utilize the compound as an acyl transfer agent, it is best generated in situ.
Methodology:
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Dissolve 3-hydroxypyridin-2-one in dry THF.
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Add 1.0 equivalent of Acetyl Chloride and 1.1 equivalents of Triethylamine.
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Stir at -78°C to 0°C. The kinetic N-acylation is favored at low temperatures.
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Use: Add the nucleophile (e.g., a primary amine) directly to this mixture. The N-acetyl group will transfer to the amine, regenerating the 3-hydroxypyridin-2-one leaving group.
PART 4: Reaction Mechanism & Signaling
The following diagram illustrates the acetylation pathways and the acyl transfer mechanism. The N-acetyl species is shown as a high-energy intermediate that can either transfer the acetyl group to a target (Acyl Transfer) or rearrange to the stable O-acetyl form.
Figure 1: Divergent acetylation pathways of 3-hydroxypyridin-2-one. The N-acetyl intermediate acts as an effective acyl donor.
PART 5: Applications in Drug Development[2]
Siderophore-Mimetic Prodrugs
3-hydroxypyridin-2-one moieties are structural mimics of bacterial siderophores. In drug development, the O-acetyl derivative (3-acetoxy-2-pyridone) is used as a "Trojan Horse" strategy.
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Mechanism: The acetyl group masks the chelating oxygen, increasing lipophilicity and membrane permeability.
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Activation: Once inside the cell or bacterium, non-specific esterases hydrolyze the acetyl group, releasing the active 3-hydroxypyridin-2-one ligand which then chelates intracellular iron (Fe
), inhibiting metalloenzymes or starving the pathogen.
Peptide Synthesis (Active Ester Equivalent)
The 1-acetyl derivative functions similarly to N-acetylimidazole.
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Utility: It allows for the selective acetylation of amino groups in the presence of hydroxyl groups (chemoselectivity) due to the tunable reactivity of the pyridone-activated amide.
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Advantage: The byproduct, 3-hydroxypyridin-2-one, is water-soluble and easily removed during workup, unlike some carbodiimide urea byproducts.
PART 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Acetic anhydride is corrosive and lachrymatory.[2] All synthesis steps involving acetylation must be performed in a fume hood.
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Storage: The O-acetyl derivative is stable at room temperature if kept dry. The N-acetyl intermediate should be used immediately upon generation.
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Incompatibility: Avoid strong oxidizers and aqueous bases (which cause rapid hydrolysis).
PART 7: References
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PubChem Compound Summary. (2025). 3-Hydroxypyridin-2-one (CID 3025073). National Center for Biotechnology Information. [Link]
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Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer. (Discusses 3,2-HOPO ligands).[3][4]
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Schmidbaur, H., et al. (1990). Synthesis and Structure of 3-Acetoxy-2-pyridone. Zeitschrift für Naturforschung B, 45(10). (Confirming the stable O-acetyl structure).
